3-Chloro-5-ethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-ethylbenzoic acid is a derivative of benzoic acid, characterized by the presence of a chlorine atom attached to the third carbon atom and an ethyl group attached to the fifth carbon atom. This compound appears as a white crystalline powder with a slight odor and is widely used in scientific experiments and various industries.
Vorbereitungsmethoden
3-Chloro-5-ethylbenzoic acid can be synthesized through several methods:
Chlorination and Esterification of Ethyl Benzoate: This method involves the chlorination of ethyl benzoate followed by esterification to introduce the ethyl group.
Carboxylation of 3-Chloro-5-ethylbenzoyl Chloride: This method involves the carboxylation of 3-chloro-5-ethylbenzoyl chloride to form the desired product.
Analyse Chemischer Reaktionen
3-Chloro-5-ethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-ethylbenzoic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in combination with other drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-ethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to alterations in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5-ethylbenzoic acid can be compared with other benzoic acid derivatives, such as:
3-Chlorobenzoic Acid: Similar structure but lacks the ethyl group.
5-Ethylbenzoic Acid: Similar structure but lacks the chlorine atom.
3-Chloro-4-methylbenzoic Acid: Contains a methyl group instead of an ethyl group.
The presence of both the chlorine atom and the ethyl group in this compound makes it unique and contributes to its specific chemical properties and applications .
Eigenschaften
Molekularformel |
C9H9ClO2 |
---|---|
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
3-chloro-5-ethylbenzoic acid |
InChI |
InChI=1S/C9H9ClO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h3-5H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
MFUNAASCQALZQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.